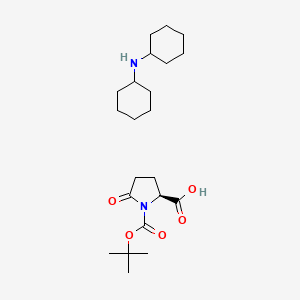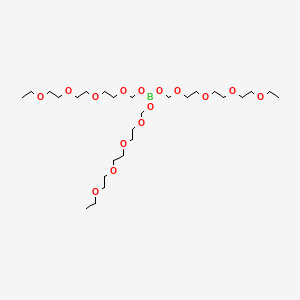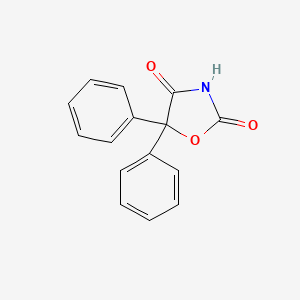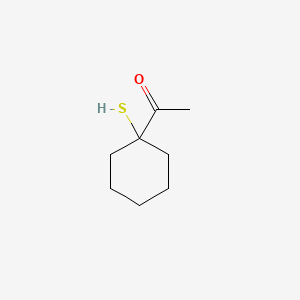
Ketone, 1-mercaptocyclohexyl methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 1-mercaptocyclohexyl methyl is an organic compound characterized by the presence of a ketone functional group and a mercapto group attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing ketones involves the reaction of organolithium reagents with the lithium salts of carboxylic acids. For example, cyclohexanecarboxylic acid can be converted to its lithium salt, which then reacts with methyllithium to form the desired ketone . This reaction typically requires anhydrous conditions and is conducted under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of ketones often involves the oxidation of secondary alcohols or the hydration of terminal alkynes. These methods are scalable and can be optimized for high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, 1-mercaptocyclohexyl methyl can undergo various chemical reactions, including:
Oxidation: Ketones can be oxidized to form carboxylic acids.
Reduction: Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with the mercapto group under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Ketone, 1-mercaptocyclohexyl methyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ketone, 1-mercaptocyclohexyl methyl involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with a similar cyclohexyl ring structure.
Methylcyclohexanone: Another ketone with a methyl group attached to the cyclohexyl ring.
Cyclohexyl methyl ketone: A ketone with a similar structure but lacking the mercapto group.
Uniqueness
Ketone, 1-mercaptocyclohexyl methyl is unique due to the presence of both a ketone and a mercapto group, which allows it to participate in a wider range of chemical reactions and interact with various biological targets.
Propriétés
Formule moléculaire |
C8H14OS |
|---|---|
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
1-(1-sulfanylcyclohexyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3 |
Clé InChI |
YCMCMQQWVUZGQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCCC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
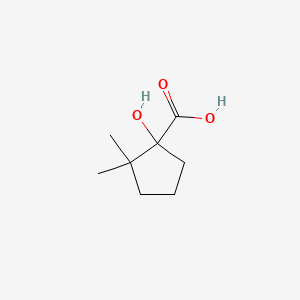
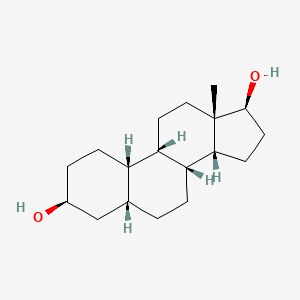
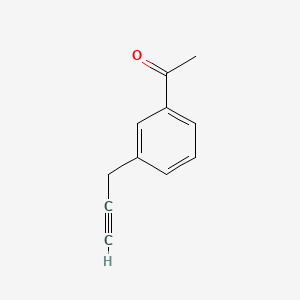
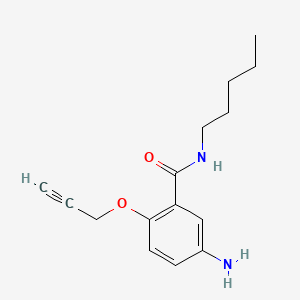
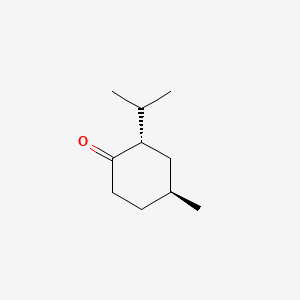
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
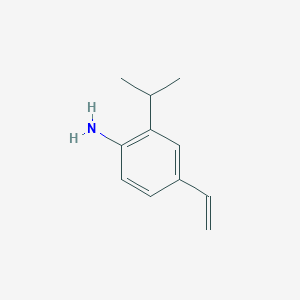
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
